Methyl 4-({(E)-2-[7-(2-{(E)-1-[4-(methoxycarbonyl)phenyl]methylidene}hydrazino)-7-oxoheptanoyl]hydrazono}methyl)benzoate
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Overview
Description
Methyl 4-({(E)-2-[7-(2-{(E)-1-[4-(methoxycarbonyl)phenyl]methylidene}hydrazino)-7-oxoheptanoyl]hydrazono}methyl)benzoate is a complex organic compound that features multiple functional groups, including ester, hydrazone, and carbonyl groups. This compound is of interest in various fields of chemistry and biochemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({(E)-2-[7-(2-{(E)-1-[4-(methoxycarbonyl)phenyl]methylidene}hydrazino)-7-oxoheptanoyl]hydrazono}methyl)benzoate typically involves multi-step organic reactions. The starting materials might include methyl 4-formylbenzoate and appropriate hydrazine derivatives. The reaction conditions often require controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({(E)-2-[7-(2-{(E)-1-[4-(methoxycarbonyl)phenyl]methylidene}hydrazino)-7-oxoheptanoyl]hydrazono}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or hydrazones to hydrazines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the ester or hydrazone groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and sometimes catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or hydrazines.
Scientific Research Applications
Chemistry
In chemistry, Methyl 4-({(E)-2-[7-(2-{(E)-1-[4-(methoxycarbonyl)phenyl]methylidene}hydrazino)-7-oxoheptanoyl]hydrazono}methyl)benzoate can be used as a precursor for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, this compound might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids, due to its multiple functional groups.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound might be used in the synthesis of specialty chemicals, pharmaceuticals, or as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of Methyl 4-({(E)-2-[7-(2-{(E)-1-[4-(methoxycarbonyl)phenyl]methylidene}hydrazino)-7-oxoheptanoyl]hydrazono}methyl)benzoate would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other hydrazone derivatives, esters of benzoic acid, or compounds with similar functional groups.
Properties
Molecular Formula |
C25H28N4O6 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
methyl 4-[(E)-[[7-[(2E)-2-[(4-methoxycarbonylphenyl)methylidene]hydrazinyl]-7-oxoheptanoyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C25H28N4O6/c1-34-24(32)20-12-8-18(9-13-20)16-26-28-22(30)6-4-3-5-7-23(31)29-27-17-19-10-14-21(15-11-19)25(33)35-2/h8-17H,3-7H2,1-2H3,(H,28,30)(H,29,31)/b26-16+,27-17+ |
InChI Key |
HSCGNJXXNCMJOH-CTVDDJEBSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CCCCCC(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)CCCCCC(=O)NN=CC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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